molecular formula C10H8Cl2O B1603033 4,6-Dichloro-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 892575-33-6

4,6-Dichloro-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1603033
CAS No.: 892575-33-6
M. Wt: 215.07 g/mol
InChI Key: HAIRNFGMCZCNAO-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methyl-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C10H8Cl2O and its molecular weight is 215.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

892575-33-6

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

4,6-dichloro-2-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H8Cl2O/c1-5-2-7-8(10(5)13)3-6(11)4-9(7)12/h3-5H,2H2,1H3

InChI Key

HAIRNFGMCZCNAO-UHFFFAOYSA-N

SMILES

CC1CC2=C(C1=O)C=C(C=C2Cl)Cl

Canonical SMILES

CC1CC2=C(C1=O)C=C(C=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium ethoxide in ethanol obtained from 4.80 g (0.21 mol) of sodium and 120 ml of anhydrous ethanol, a solution of 36.5 g (0.21 mol) of diethyl methylmalonate in 50 ml of ethanol was added dropwise while vigorously stirring for 15 min. Then, 39.1 g (0.20 mol) of 2,4-dichloro-1-(chloromethyl)benzene was added dropwise with such a rate, so the reaction mixture would be slowly refluxing. The resulting mixture was additionally refluxed for 4 h, then cooled to room temperature, and a solution of 40 g of potassium hydroxide in 100 ml of water was added. This mixture was refluxed for 3 h, and then ethanol was distilled off at atmospheric pressure. The solution obtained was cooled to ambient temperature and acidified by saturated hydrochloric acid to pH 1. The precipitate formed was filtered off, washed with 2×200 ml of cold water, and dried in air. The dibacic acid obtained was then dehcarboxylated by heating it at 160° C. for 2 h. To the viscous oil obtained, 40 ml of dichloromethane and 60 ml of SOCl2 were added, and the resulting mixture was refluxed for 2 h. Dichloromethane and an excess of SOCl2 were distilled off, and the residue was dissolved in 50 ml of anhydrous dichloromethane. The solution obtained was added dropwise to a suspension of 25.3 g (0.19 mol) of AlCl3 in 260 ml of dichloromethane for 1 h at 0° C. The reaction mixture was refluxed for 3 h, then cooled to room temperature, poured on 500 cm3 of ice, and finally acidified by saturated HCl to pH 3. The organic layer was separated, and the aqueous layer was washed with 3×300 ml of methyl-tert-butyl ether. The combined organic fractions were dried over K2CO3 and then evaporated to dryness. The title product was isolated fractional distillation in vacuum, bp 135-138° C./1 mm Hg. Yield 37.0 g (86%).
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
39.1 g
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
25.3 g
Type
reactant
Reaction Step Six
Quantity
260 mL
Type
solvent
Reaction Step Six
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

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